molecular formula C6H10O6 B118515 L-Galactono-1,4-lactone CAS No. 1668-08-2

L-Galactono-1,4-lactone

Cat. No. B118515
CAS RN: 1668-08-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-NEEWWZBLSA-N
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Description

L-Galactono-1,4-lactone (also known as L-Galactonic acid γ-lactone) is a compound with the molecular formula C6H10O6 and a molecular weight of 178.14 . It is a galactonolactone that is 3,4-dihydroxydihydrofuran-2 (3H)-one substituted by a 1,2-dihydroxyethyl group at position 5 (the 3S,4S,5R-isomer) .


Synthesis Analysis

L-Galactono-1,4-lactone is the terminal precursor for ascorbic acid (AsA) biosynthesis in higher plants . The conversion of L-Galactono-1,4-lactone to AsA is catalyzed by L-Galactono-1,4-lactone dehydrogenase located in mitochondria using Cyt c as an electron acceptor .


Molecular Structure Analysis

The molecular structure of L-Galactono-1,4-lactone is a 3,4-dihydroxydihydrofuran-2 (3H)-one substituted by a 1,2-dihydroxyethyl group at position 5 (the 3S,4S,5R-isomer) .


Chemical Reactions Analysis

L-Galactono-1,4-lactone is involved in the Smirnoff–Wheeler pathway for vitamin C (l-ascorbate) biosynthesis in plants . The conversion of L-Galactono-1,4-lactone to AsA is catalyzed by L-Galactono-1,4-lactone dehydrogenase located in mitochondria using Cyt c as an electron acceptor .


Physical And Chemical Properties Analysis

L-Galactono-1,4-lactone is a solid substance with a white color . It has a melting point of 134 °C .

Scientific Research Applications

1. Plant Science: Role in Arabidopsis thaliana Development

  • Application : L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in Arabidopsis thaliana . Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) were found to be sensitive to it .
  • Method : Leaves from wild-type Arabidopsis were fed with d-glucose, l-galactose, L-GalL, and AsA, and the expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL .
  • Results : The T-DNA insertion mutant of At5g25460 (SALK_125079) displayed shorter roots and smaller rosettes than Col-0 . This is the first report on the expression and functional analysis of these two DUF642 family genes, revealing the contribution of DGR genes to the development of Arabidopsis .

2. Food Science: Anti-Browning Agent in Lettuce

  • Application : Overexpression of L-GalLDH, one of the key genes of the Smirnoff–Wheeler’s branch of AA biosynthetic pathway, was found to correlate with increased ascorbate concentration and reduced browning in leaves of Lactuca sativa L. after cutting .
  • Method : The cDNA of L-GalLDH was isolated and overexpressed in lettuce (Lactuca sativa L. cv ‘Iceberg’), a species highly prone to browning .
  • Results : Transgenic lettuce plants, showing about 19-fold overexpression of L-GalLDH as compared to wild type, had about +30 % of AA concentration in mature leaves . Transgenic plants exhibited reduced browning over the leaves, even 10 days after cutting .

3. Biochemistry: Assembly Factor of Mitochondrial Complexes

  • Application : L-Galactono-1,4-lactone dehydrogenase is an assembly factor of the mitochondrial complex .
  • Method : The study involved the separation of mitochondrial proteins by 12% SDS-PAGE, separation of complexes by Blue-Native-PAGE (BN-PAGE), and transfer of proteins onto PVDF membranes .
  • Results : The results of this study are not explicitly mentioned in the search results. For detailed results, please refer to the original research articles .

4. Food Science: Synthesis of Important Bioactive Compounds

  • Application : Carbohydrate lactones, including L-Galactono-1,4-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .
  • Method : The synthesis involves sustainable approaches involving a limited number of steps, environmentally friendly synthetic methodologies for conversion of these molecules into functional compounds, and multi-step sequences for the preparation of more complex targets .
  • Results : The results of this application are not explicitly mentioned in the search results. For detailed results, please refer to the original research article .

5. Plant Science: Increasing Ascorbic Acid Content in Bean Shoots

  • Application : When L-Galactono-1,4-lactone is given as a 0.25% solution to detached bean shoots, the ascorbic acid content is tripled in less than 10 hours .
  • Method : The method involves feeding detached bean shoots with a 0.25% solution of L-Galactono-1,4-lactone .
  • Results : The ascorbic acid content in the bean shoots tripled in less than 10 hours .

6. Plant Science: Role in Arabidopsis thaliana Development

  • Application : L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in Arabidopsis thaliana . Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) were found to be sensitive to it .
  • Method : Leaves from wild-type Arabidopsis were fed with d-glucose, l-galactose, L-GalL, and AsA, and the expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL .
  • Results : The T-DNA insertion mutant of At5g25460 (SALK_125079) displayed shorter roots and smaller rosettes than Col-0 . This is the first report on the expression and functional analysis of these two DUF642 family genes, revealing the contribution of DGR genes to the development of Arabidopsis .

Safety And Hazards

When handling L-Galactono-1,4-lactone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on L-Galactono-1,4-lactone has shown its potential in enhancing drought tolerance in crops like wheat . This opens up new possibilities for improving crop tolerance to drought stress, which is a major challenge in the face of global warming .

properties

IUPAC Name

(3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-NEEWWZBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904658
Record name L-Galactono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Galactono-1,4-lactone

CAS RN

1668-08-2
Record name L-Galactono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactonic acid gamma-lactone, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Galactono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALACTONIC ACID .GAMMA.-LACTONE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58UBG0IB0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Galactono-1,4-lactone
Reactant of Route 2
L-Galactono-1,4-lactone
Reactant of Route 3
L-Galactono-1,4-lactone
Reactant of Route 4
L-Galactono-1,4-lactone
Reactant of Route 5
L-Galactono-1,4-lactone
Reactant of Route 6
L-Galactono-1,4-lactone

Citations

For This Compound
2,300
Citations
B Pineau, O Layoune, A Danon, R De Paepe - Journal of Biological …, 2008 - ASBMB
Mitochondrial NADH-ubiquinone oxidoreductase (complex I) is the largest enzyme of the oxidative phosphorylation system, with subunits located at the matrix and membrane domains. …
Number of citations: 0 www.jbc.org
P Schertl, S Sunderhaus, J Klodmann… - Journal of Biological …, 2012 - ASBMB
l-Galactono-1,4-lactone dehydrogenase (GLDH) catalyzes the terminal step of the Smirnoff-Wheeler pathway for vitamin C (l-ascorbate) biosynthesis in plants. A GLDH in gel activity …
Number of citations: 0 www.jbc.org
T Tokunaga, K Miyahara, K Tabata, M Esaka - Planta, 2005 - Springer
l-Galactono-1,4-lactone dehydrogenase (GalLDH; EC 1.3.2.3) is the last enzyme in the putative l-ascorbic acid (AsA) biosynthetic pathway of plants. Here, we show for the first time that …
Number of citations: 0 link.springer.com
M Alhagdow, F Mounet, L Gilbert… - Plant …, 2007 - academic.oup.com
l-Galactono-1,4-lactone dehydrogenase (EC 1.3.2.3 ) catalyzes the last step in the main pathway of vitamin C (l-ascorbic acid) biosynthesis in higher plants. In this study, we first …
Number of citations: 0 academic.oup.com
K Tabata, K Ôba, K Suzuki, M Esaka - The Plant Journal, 2001 - Wiley Online Library
In higher plants, the terminal step of l‐ascorbic acid (AsA) biosynthesis is catalyzed by the enzyme L‐galactono‐1,4‐lactone dehydrogenase (EC 1.3.2.3, GalLDH). We generated AsA‐…
Number of citations: 0 onlinelibrary.wiley.com
MM Baig, S Kelly, F Loewus - Plant Physiology, 1970 - academic.oup.com
Detached bean (Phaseolus vulgaris) and strawberry (Fragaria) fruits fed l-gulono-1,4-lactone or l-galactono-1,4-lactone convert this compound, in part, to l-ascorbic acid. When l-…
Number of citations: 0 academic.oup.com
M Csiba, J Cleophax, A Loupy, J Malthete, SD Gero - Tetrahedron letters, 1993 - Elsevier
Liquid Crystalline 5,6-O-Acetals of L-Galactono-1,4=Lactone Prepared by a Microwave Irradiation on Mont~o~llonite Page 1 Temhedmn Lmm. Vol. 34, No. 11. pp. 1787-1790.1993 …
Number of citations: 0 www.sciencedirect.com
J Schimmeyer, R Bock, EH Meyer - Plant molecular biology, 2016 - Springer
l-Galactono-1,4-lactone dehydrogenase (GLDH) catalyses the last enzymatic step of the ascorbate biosynthetic pathway in plants. GLDH is localised to mitochondria and several reports …
Number of citations: 0 link.springer.com
CG Bartoli, JJ Guiamet, GUY Kiddle… - Plant, Cell & …, 2005 - Wiley Online Library
Although ascorbic acid (AA) is a high‐abundance metabolite, relatively little is known about the factors controlling its accumulation in leaves. To address this issue, we examined the …
Number of citations: 0 onlinelibrary.wiley.com
I Pateraki, M Sanmartin, MS Kalamaki… - Journal of …, 2004 - academic.oup.com
The last step of ascorbic acid (AA) biosynthesis is catalysed by the enzyme l-galactono-1,4-lactone dehydrogenase (GalLDH, EC 1.3.2.3), located on the inner mitochondrial membrane. …
Number of citations: 0 academic.oup.com

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